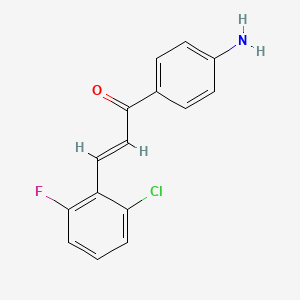![molecular formula C14H17N3O2 B3150002 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 6820-93-5](/img/structure/B3150002.png)
2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
“2-[2-(1-Piperazinyl)ethoxy]ethanol” is a chemical compound with the molecular formula C8H18N2O2 . It has an average mass of 174.241 Da and a Monoisotopic mass of 174.136826 Da .
Synthesis Analysis
A high-purity preparation method of a similar compound, “1-[2-(2-Hydroxyethoxy)ethyl]piperazine”, has been reported . The process involves reacting piperazine and piperazine dihydrochloride in a solvent to prepare piperazine monohydrochloride, which is then reacted with 2-(2-chloroethoxy)ethanol .
Molecular Structure Analysis
The molecular structure of “2-[2-(1-Piperazinyl)ethoxy]ethanol” consists of a piperazine ring attached to an ethoxyethanol group .
Physical And Chemical Properties Analysis
“2-[2-(1-Piperazinyl)ethoxy]ethanol” has a density of 1.0±0.1 g/cm3, a boiling point of 305.7±0.0 °C at 760 mmHg, and a flash point of 132.2±23.2 °C . It has 4 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .
Aplicaciones Científicas De Investigación
Antihistamine and Antitumor Activity
- Antihistamine Properties: A structural manipulation of polycyclic piperazinyl imide serotonergic agents, including derivatives of 2-[2-(1-Piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione, led to the synthesis of compounds with significant H1-antagonist activity, indicating potential as antihistamines (Abou-Gharbia et al., 1995).
- Antitumor Activity: Arylpiperazine derivatives, including those related to this compound, have been synthesized and found to possess antitumor activity. Their molecular structures and interactions were studied, providing insights into their pharmacological potential (Zhou et al., 2017).
Xanthine Oxidase Inhibition
- Xanthine Oxidase Inhibitor Properties: Isoindole-1,3(2H)-dione derivatives, including compounds related to this compound, have been investigated for their inhibitory effects on xanthine oxidase, a key enzyme in the metabolic pathway of purine degradation. Certain derivatives showed significant inhibitory activity, suggesting potential therapeutic applications (Gunduğdu et al., 2020).
Synthesis and Structural Analysis
- Novel Synthesis Methods: New methods have been developed for synthesizing hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from different precursors. These methods allow for the creation of various derivatives, expanding the potential applications of these compounds (Tan et al., 2016).
- Crystal Structures: The crystal structures of various arylpiperazine compounds, including those similar to this compound, have been determined. Understanding these structures helps in predicting the behavior of these compounds in different applications, including their pharmacological activity (Zhou et al., 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione is the acetylcholinesterase (AChE) enzyme . AChE is a crucial enzyme involved in the rapid hydrolysis of the neurotransmitter acetylcholine into choline and acetate, a process that occurs in the synaptic cleft of nerve cells.
Mode of Action
2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione functions as an inhibitor of the peripheral binding site of the AChE enzyme . By binding to this site, it prevents the breakdown of acetylcholine, thereby increasing the duration of action of acetylcholine.
Biochemical Pathways
The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft. This results in prolonged activation of the postsynaptic receptors and continued nerve impulse transmission. The compound, therefore, affects the cholinergic system , which plays a key role in memory, attention, and other cognitive functions .
Result of Action
The inhibition of AChE and the subsequent increase in acetylcholine levels can improve symptoms of diseases characterized by decreased cholinergic function, such as Alzheimer’s disease . .
Propiedades
IUPAC Name |
2-(2-piperazin-1-ylethyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-13-11-3-1-2-4-12(11)14(19)17(13)10-9-16-7-5-15-6-8-16/h1-4,15H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVRPMJIWZILNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



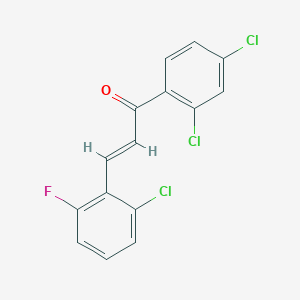
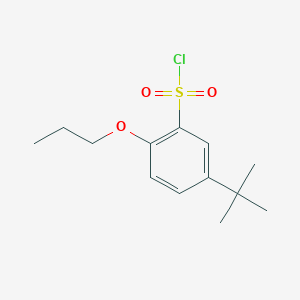

![Hexahydrofuro[2,3-b]furan-3-amine](/img/structure/B3149945.png)
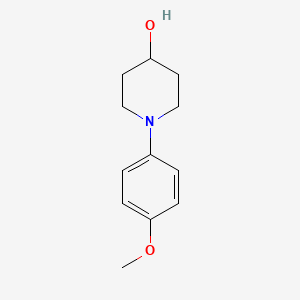
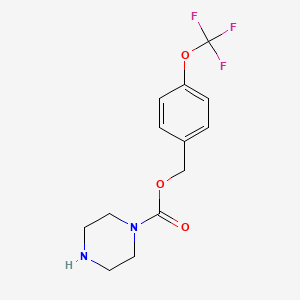
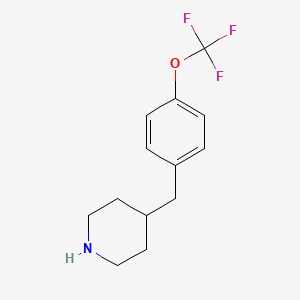
![2-[4-(Trifluoromethyl)phenoxy]ethanol](/img/structure/B3149966.png)

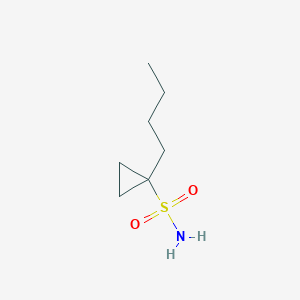

![1-[(4-Methylphenyl)sulfonyl]4-(1-piperidino)piperidine-4-carboxamide](/img/structure/B3149997.png)
![1,2-Dichloro-4-[chloro(phenyl)methyl]benzene](/img/structure/B3150013.png)
